molecular formula C12H24O B15239807 1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol

Cat. No.: B15239807
M. Wt: 184.32 g/mol
InChI Key: VSBUOONPQPARSY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H24O and a molecular weight of 184.32 g/mol It is a cyclopentanol derivative, characterized by the presence of two methyl groups and a 2-methylbutyl group attached to the cyclopentane ring

Preparation Methods

The synthesis of 1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base, followed by reduction of the resulting ketone to the corresponding alcohol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. Detailed studies on its mechanism of action are essential to fully understand its effects and

Biological Activity

1,2-Dimethyl-2-(2-methylbutyl)cyclopentan-1-ol is a cyclic alcohol that has garnered interest in various fields, including medicinal chemistry and fragrance formulation. This compound's biological activity is of particular relevance due to its potential therapeutic applications and its role in the development of novel pharmaceuticals.

Chemical Structure

The compound features a cyclopentane ring with two methyl groups and a branched alkyl chain, contributing to its unique properties. The structural formula can be represented as follows:

C12H22O\text{C}_{12}\text{H}_{22}\text{O}

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced cytokine production
CytotoxicityInhibited growth in cancer cell lines (MCF-7)

Case Study 1: Antioxidant Properties

A study conducted by researchers focused on the antioxidant capacity of various cyclic alcohols, including this compound. The results indicated that this compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of several compounds, this compound was administered to macrophage cell cultures stimulated with lipopolysaccharides (LPS). The findings showed a significant decrease in the levels of TNF-α and IL-6 cytokines, indicating that this compound effectively modulates inflammatory responses.

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, demonstrating its potential as a lead compound for further development in cancer therapy.

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

1,2-dimethyl-2-(2-methylbutyl)cyclopentan-1-ol

InChI

InChI=1S/C12H24O/c1-5-10(2)9-11(3)7-6-8-12(11,4)13/h10,13H,5-9H2,1-4H3

InChI Key

VSBUOONPQPARSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CCCC1(C)O)C

Origin of Product

United States

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